molecular formula C15H24N2O B7927945 [4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine

[4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine

Cat. No.: B7927945
M. Wt: 248.36 g/mol
InChI Key: QIJBSNSSFNULOW-UHFFFAOYSA-N
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Description

[4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine is a cyclohexylamine derivative featuring a benzylamine group at the cyclohexyl ring and a 2-aminoethoxy substituent at the 4-position. Its molecular formula is C₁₅H₂₄N₂O, with a molecular weight of 248.37 g/mol.

The compound’s discontinued commercial status () may indicate challenges in synthesis, stability, or niche applications .

Properties

IUPAC Name

4-(2-aminoethoxy)-N-benzylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c16-10-11-18-15-8-6-14(7-9-15)17-12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJBSNSSFNULOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine typically involves the reaction of cyclohexyl derivatives with benzyl-amine under controlled conditions. One common method includes the nucleophilic substitution reaction where the amino-ethoxy group is introduced to the cyclohexyl ring, followed by the attachment of the benzyl-amine group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino-ethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, focusing on substituents, physicochemical properties, and functional differences.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Differences References
[4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine C₁₅H₂₄N₂O 248.37 Benzylamine, 2-aminoethoxy Primary amine; polar ethoxy chain
[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester C₁₇H₂₄N₂O₃ 304.39 Carbamate, benzyl ester Carbamate group enhances hydrophilicity
4-[(4-Amino-3-methylcyclohexyl)methyl]-2-methylcyclohexan-1-amine C₁₅H₂₈N₂ 236.40 Two cyclohexyl rings, methyl groups Increased hydrophobicity
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine C₁₇H₂₁NOS 295.42 Methoxyphenyl, methylsulfanyl Sulfur-containing; aromatic diversity
(4-butoxyphenyl)methylamine C₁₉H₃₃NO 291.47 Butoxyphenyl, branched alkyl chain Enhanced lipophilicity

Key Comparisons:

Cyclohexyl vs. Aromatic Backbones: Compounds with dual cyclohexyl rings (e.g., 4-[(4-Amino-3-methylcyclohexyl)methyl]-2-methylcyclohexan-1-amine) prioritize rigid, hydrophobic frameworks, suitable for lipid-rich environments . In contrast, benzylamine derivatives (e.g., (4-butoxyphenyl)methylamine) leverage aromaticity for π-π interactions, relevant in drug design or material science .

Research Implications

The amino-ethoxy moiety in this compound offers a versatile handle for further functionalization, such as conjugation with carboxylic acids or participation in Schiff base formation. Its discontinued status underscores the need for optimized synthetic protocols or derivative development to enhance stability . Comparative studies with carbamate or sulfanyl-containing analogs could elucidate structure-property relationships for targeted applications in medicinal chemistry or materials science.

Biological Activity

[4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a benzyl amine, with an aminoethoxy substituent that enhances its interactions with biological targets. The presence of these functional groups contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The aminoethoxy group facilitates hydrogen bonding and electrostatic interactions, while the benzyl moiety may engage in hydrophobic interactions. This dual interaction mechanism can modulate the activity of target proteins, leading to various biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress.
  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, suggesting a role in drug development targeting metabolic disorders.
  • Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

  • Antioxidant Studies : A study demonstrated that compounds similar to this compound showed a dose-dependent increase in antioxidant activity when tested against free radicals. This suggests that the compound could mitigate oxidative damage in cellular models.
  • Enzyme Interaction : Research focused on the inhibition of xanthine oxidase (XO), where derivatives of benzyl amines were shown to significantly reduce XO activity. This inhibition is linked to the structure of this compound, indicating its potential as a therapeutic agent for conditions like gout.
  • Neuroprotection : In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundBenzyl amine derivativeAntioxidant, enzyme inhibition
2-Aminothiazole derivativesThiazole ring-containing compoundsAntimicrobial, anticancer
4-Hydroxy-2-quinolonesQuinolone derivativesAntibacterial, anti-inflammatory

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